N-Fmoc-4-amino-2-chlorobenzoic acid

Descripción

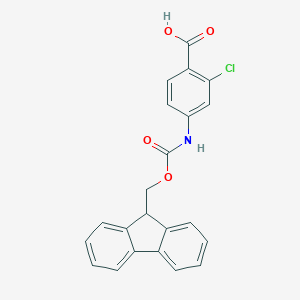

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXAGPZCPKDNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590509 | |

| Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186320-13-8 | |

| Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Fmoc 4 Amino 2 Chlorobenzoic Acid

Direct Synthesis Approaches for N-Fmoc-4-amino-2-chlorobenzoic Acid

Direct synthesis of this compound is fundamentally a two-step process: the preparation of the core molecule, 4-amino-2-chlorobenzoic acid, followed by the protection of its amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety.

Precursor Synthesis and Halogenation Strategies

The immediate precursor required for the synthesis is 4-amino-2-chlorobenzoic acid. sigmaaldrich.com The common and effective route to this precursor involves the reduction of a nitro-substituted aromatic compound. chemicalbook.com

A typical synthesis starts with 2-chloro-4-nitrobenzoic acid. chemicalbook.com The critical step is the selective reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. One established method employs sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. The reaction is generally carried out in a solvent like methanol (B129727) at room temperature. chemicalbook.com

Alternative and more advanced strategies for halogenation are also being explored, particularly enzymatic halogenation. While not yet standard for this specific molecule, research into radical halogenases like BesD demonstrates the potential for biocatalytic installation of chlorine onto amino acid-based structures. princeton.eduspringernature.com These enzymes can chlorinate free amino acids at unactivated sp³ carbons, a challenging synthetic transformation, and offer high regioselectivity. springernature.com This points towards future possibilities for greener and more selective halogenation strategies in synthesizing precursors like 4-amino-2-chlorobenzoic acid.

N-Fmoc Protection Protocols for Aminobenzoic Acid Intermediates

Once the 4-amino-2-chlorobenzoic acid precursor is obtained, the next crucial step is the protection of the primary amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is vital for its subsequent use in stepwise synthetic procedures like peptide synthesis, preventing the amine from undergoing unintended reactions. chemimpex.com

The standard method for Fmoc protection is the Schotten-Baumann reaction, which involves treating the aminobenzoic acid with an Fmoc-donating reagent in the presence of a base. total-synthesis.com The most common reagent for this purpose is 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com The reaction is typically performed by dissolving the precursor in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or a mixture of dioxane and water, with a base like sodium bicarbonate or pyridine (B92270) to neutralize the hydrochloric acid formed during the reaction. total-synthesis.comchemicalbook.com

An alternative and often preferred reagent is Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). total-synthesis.com Fmoc-OSu is more stable than Fmoc-Cl and can reduce the occurrence of side reactions, such as the formation of dipeptide impurities during the preparation of Fmoc-protected amino acids. total-synthesis.comnih.gov The reaction conditions are generally mild, often proceeding at room temperature in aqueous media without the need for a catalyst. rsc.org

Care must be taken during the Fmoc protection step to avoid side reactions. For instance, using Fmoc-Cl can sometimes lead to the formation of Fmoc-dipeptide impurities through unwanted carboxyl activation. nih.gov The quality of the final product is paramount, as impurities can lead to chain termination or the incorporation of incorrect units during subsequent solid-phase synthesis. nih.gov

| Fmoc Reagent | Typical Conditions | Advantages | Disadvantages |

| Fmoc-Cl | NaHCO₃/Dioxane/H₂O or Pyridine/CH₂Cl₂ total-synthesis.com | High reactivity, readily available. | Sensitive to moisture and heat; can cause dipeptide side products. total-synthesis.comnih.gov |

| Fmoc-OSu | Aqueous media, often catalyst-free. total-synthesis.comrsc.org | More stable than Fmoc-Cl, reduces side reactions. total-synthesis.com | Generally less reactive than Fmoc-Cl. |

| Fmoc-OBt | Similar to Fmoc-OSu. total-synthesis.com | Stable reagent, good for specific applications. | Less commonly used than Fmoc-Cl or Fmoc-OSu. |

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. Several parameters can be adjusted, including the choice of solvent, base, temperature, and reaction time. researchgate.net For the Fmoc-protection step, while often performed under basic conditions, catalyst-free methods in aqueous environments have been developed, offering an environmentally friendly alternative. rsc.orgresearchgate.net The pH of the reaction medium can significantly influence the reaction's efficiency. researchgate.net

For instance, in a synthesis analogous to that of Fmoc-4-aminobenzoic acid, the reaction using Fmoc-Cl in dry NMP was allowed to proceed for 24 hours under an inert atmosphere to ensure completion. chemicalbook.com The temperature is another critical factor; while many Fmoc-protection reactions proceed at room temperature, adjusting it can increase the reaction rate and yield. researchgate.net However, higher temperatures must be used cautiously to avoid degradation of the product or an increase in side reactions. Microwave irradiation has also emerged as a technique to accelerate Fmoc protection, often leading to excellent yields in a matter of minutes under solvent-free conditions. researchgate.net

Solid-Phase Organic Synthesis (SPOS) Integration

This compound is frequently designed for use in Solid-Phase Organic Synthesis (SPOS), a technique that immobilizes a starting material on a polymeric support and builds upon it in a stepwise fashion. mdpi.org This methodology simplifies purification, as excess reagents and byproducts are simply washed away after each step. nih.gov

Selection and Functionalization of Polymeric Supports

For syntheses where the final product will be a carboxylic acid, Wang resin is a common choice. mdpi.org Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker. The this compound is coupled to the resin via an ester bond. This is typically achieved by activating the carboxylic acid of the building block, often with a carbodiimide (B86325) reagent like diisopropylcarbodiimide (DIC), and allowing it to react with the hydroxyl groups on the resin. mdpi.orgpeptide.com The resin must first be swollen in an appropriate solvent, such as a dichloromethane (B109758) (DCM) and dimethylformamide (DMF) mixture, to ensure the reactive sites within the polymer matrix are accessible. mdpi.org

Another widely used support is the 2-chlorotrityl chloride (2-CTC) resin. uci.edu This resin is particularly advantageous because it allows for the attachment of the carboxylic acid under very mild conditions, minimizing side reactions like racemization. uci.edumdpi.com The linkage is also highly acid-labile, allowing the final product to be cleaved from the resin under gentle conditions that preserve other acid-sensitive protecting groups. uci.edu After the initial loading of the amino acid onto the 2-CTC resin, any unreacted chlorotrityl groups are typically "capped" by reacting them with a small alcohol, like methanol, to prevent them from interfering in subsequent steps. uci.edu

| Resin Type | Linkage Type | Key Features | Cleavage Condition |

| Wang Resin | Ester (p-alkoxybenzyl) | Common for synthesis of C-terminal acids and peptides. mdpi.org | Strong acid (e.g., TFA). mdpi.org |

| 2-Chlorotrityl Chloride Resin | Ester (Trityl) | Mild loading and cleavage conditions, suppresses side reactions. uci.edu | Mildly acidic (e.g., dilute TFA, TFE/DCM). uci.edunih.gov |

Coupling Reagent Efficiencies and Mechanism in Solid-Phase Acylations

Once the this compound is attached to a resin, its Fmoc group is removed (deprotected) with a mild base, typically a solution of piperidine (B6355638) in DMF, to expose the free amine. uci.eduscielo.org.mx This amine is then ready to be acylated by another Fmoc-protected amino acid or building block. This crucial amide bond-forming step is facilitated by coupling reagents. nih.gov

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic in situ activating agents. merckmillipore.com They react with the carboxylic acid of the incoming building block to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the free amine on the resin-bound substrate. To increase efficiency and suppress side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure is almost always included. peptide.commerckmillipore.com The additive reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. merckmillipore.comchempep.com

Phosphonium (B103445) and Aminium/Uronium Salts: In recent years, more potent coupling reagents based on phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU, HATU) have become extremely popular. bachem.comchempep.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester in situ. bachem.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly powerful and are often used for "difficult couplings," such as those involving sterically hindered amino acids. peptide.comchempep.com COMU, which incorporates Oxyma Pure into its structure, is another highly efficient and safer alternative to HOBt-based reagents. bachem.com

The choice of coupling reagent depends on factors such as the steric hindrance of the coupling partners and the potential for side reactions. For routine couplings, TBTU or HBTU are often sufficient, while more challenging steps may require the use of HATU or PyAOP. peptide.combachem.comchempep.com

| Coupling Reagent Class | Examples | Mechanism | Key Characteristics |

| Carbodiimides | DCC, DIC merckmillipore.com | Forms O-acylisourea intermediate. Used with additives like HOBt or Oxyma Pure. peptide.com | Inexpensive and effective, but DIC is preferred for SPOS as the urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.comchempep.com | Forms active esters (e.g., OBt or OAt esters). Requires a tertiary base. | Highly efficient. BOP is carcinogenic; PyBOP is a safer alternative. PyAOP is excellent for coupling N-methyl amino acids. peptide.comchempep.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU bachem.comchempep.com | Forms active esters. Requires a tertiary base. bachem.com | Very fast and efficient with low racemization. HATU is extremely potent for difficult couplings. COMU is a safer and highly effective modern reagent. bachem.comchempep.com |

Orthogonal Protecting Group Strategies in Fmoc/tBu Chemistry

In modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the concept of orthogonality is fundamental. iris-biotech.de Orthogonal protecting groups are distinct classes of temporary blocking groups that can be removed under specific, non-overlapping chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. biosynth.com This principle is the cornerstone of the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. iris-biotech.deresearchgate.net

The Fmoc/tBu combination is considered a truly orthogonal pair. biosynth.com The Fmoc group, used for the temporary protection of the α-amino group of an amino acid, is labile to bases. iris-biotech.de Its removal is typically achieved using a solution of a secondary amine, most commonly 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.netspringernature.com Conversely, the tert-butyl (tBu) group and other related protecting groups like tert-butoxycarbonyl (Boc) and triphenylmethyl (Trt), are used for the "permanent" protection of reactive amino acid side chains. nih.gov These groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically in a final deprotection step after the peptide chain has been fully assembled. iris-biotech.decsic.es

This compound is a building block designed for seamless integration into this Fmoc/tBu strategy. The Fmoc group protects its primary amine, preventing unwanted reactions during the coupling of its carboxylic acid moiety. The chloro-substituent on the benzene (B151609) ring is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for tBu group and resin cleavage. This allows for its incorporation into a peptide sequence, where the Fmoc group can be selectively removed to allow for further chain elongation, without affecting the permanent side-chain protecting groups of other residues in the sequence.

Table 1: Key Protecting Groups in Fmoc/tBu Chemistry and Their Cleavage Conditions

| Protecting Group | Abbreviation | Function | Cleavage Reagent |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Temporary Nα-amino protection | 20-50% Piperidine in DMF |

| tert-Butyl | tBu | Permanent side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr) | Trifluoroacetic Acid (TFA) |

| tert-Butoxycarbonyl | Boc | Permanent side-chain protection (e.g., for Lys, Trp) | Trifluoroacetic Acid (TFA) |

| Trityl | Trt | Permanent side-chain protection (e.g., for Asn, Gln, His) | Trifluoroacetic Acid (TFA) |

Solution-Phase Synthesis Techniques

The preparation of this compound is typically achieved through a solution-phase reaction. This method involves the direct N-acylation of the starting material, 4-amino-2-chlorobenzoic acid, with an appropriate Fmoc-donating reagent. chemicalbook.comsigmaaldrich.com

A common and effective method is the reaction of 4-amino-2-chlorobenzoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl). chemicalbook.com The synthesis is generally carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitates the dissolution of the starting amino acid. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

General Synthetic Procedure:

4-amino-2-chlorobenzoic acid is dissolved in a suitable solvent like DMF or a mixture of dioxane and aqueous sodium bicarbonate.

The solution is cooled in an ice bath.

A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a solvent like dioxane or acetone (B3395972) is added dropwise to the cooled amino acid solution.

The reaction mixture is stirred and allowed to warm to room temperature, where it continues to react for several hours or overnight.

Upon completion, the reaction mixture is typically poured into ice water and acidified (e.g., with HCl) to precipitate the crude product.

The solid this compound is then collected by filtration, washed with water, and dried.

A similar synthesis for the non-chlorinated analog, N-Fmoc-p-aminobenzoic acid, reported a yield of 94% after reacting p-aminobenzoic acid with Fmoc-Cl in NMP for 24 hours. chemicalbook.com

Scalability Considerations for Synthetic Procedures

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several critical considerations that impact efficiency, cost, and product quality.

Reagent and Solvent Cost: The cost of raw materials, particularly the Fmoc-donating reagent (e.g., Fmoc-Cl) and the solvents, becomes a significant factor at scale. Optimizing the stoichiometry and minimizing solvent volumes are crucial for economic viability.

Reaction Conditions: Temperature control is paramount. The acylation reaction is often exothermic, and on a large scale, efficient heat dissipation is necessary to prevent side reactions and ensure consistent product quality.

Workup and Isolation: The laboratory method of precipitating the product by pouring the reaction mixture into a large volume of water may be impractical at an industrial scale. Alternative workup procedures, such as crystallization directly from the reaction mixture by adding an anti-solvent or by cooling, are often developed.

Purification: While chromatography is a powerful tool for purification in the lab, it is often too expensive and complex for large-scale production. Recrystallization becomes the preferred method for achieving high purity on a larger scale. ajpamc.com Developing a robust crystallization process that consistently yields the desired polymorph and purity level is a key aspect of process development.

Equipment: The choice of reactor and filtration equipment must be suitable for handling large volumes of solvents and solids. The materials of construction must be compatible with the reagents and solvents used.

Process optimization is essential to ensure that the synthesis is reproducible, high-yielding, and provides a product of consistent purity when scaled up.

Advanced Purification and Isolation Strategies

Achieving the high degree of purity required for applications like peptide synthesis necessitates effective purification and isolation strategies. The quality of Fmoc-amino acid building blocks is critical, as impurities can lead to the formation of capped or deletion sequences during peptide synthesis. nih.gov

Recrystallization: This is the most common and cost-effective method for purifying Fmoc-amino acids on a large scale. ajpamc.com The crude, precipitated product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. The choice of solvent is critical. A common strategy involves using a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For other Fmoc-amino acids, solvents like toluene (B28343) have been used effectively for purification. ajpamc.com

Table 2: Example of a General Recrystallization Protocol for Fmoc-Amino Acids ajpamc.com

| Step | Procedure | Purpose |

| 1 | Charge crude Fmoc-amino acid into a flask with a suitable solvent (e.g., Toluene). | Dissolve the compound and impurities. |

| 2 | Heat the mixture (e.g., to 50°C) and stir for a set time (e.g., 1 hour). | Ensure complete dissolution of the product. |

| 3 | Cool the mixture to a lower temperature (e.g., 30±5°C) and continue stirring. | Induce crystallization of the pure compound. |

| 4 | Filter the slurry and wash the collected solid with fresh, cold solvent. | Isolate the purified crystals and remove residual mother liquor. |

| 5 | Dry the purified product under vacuum. | Remove residual solvent. |

Chromatographic Methods: For very high purity requirements or for the removal of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be employed. While highly effective, this method is significantly more expensive and generates more waste than recrystallization, making it less suitable for bulk production but valuable for producing analytical standards or small quantities of ultra-pure material. ajpamc.com

Purity Analysis: The purity of the final isolated product is typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine the percentage purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N Fmoc 4 Amino 2 Chlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. For N-Fmoc-4-amino-2-chlorobenzoic acid, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer a comprehensive picture of the atomic connectivity and the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the protons of the fluorenyl group, the aromatic protons of the chlorobenzoic acid moiety, the methine and methylene (B1212753) protons of the Fmoc linker, and the amide proton. The chemical shifts are influenced by the electronic environment and the anisotropic effects of the aromatic rings.

The protons of the fluorenyl group typically appear in the aromatic region of the spectrum, usually between δ 7.2 and 7.9 ppm. The aromatic protons of the 2-chlorobenzoic acid ring are also found in this region, but their specific shifts are influenced by the chloro and the N-Fmoc-amino substituents. The amide proton (NH) is expected to appear as a singlet, with its chemical shift being sensitive to the solvent and concentration, typically in the range of δ 8-10 ppm. The protons of the CH and CH₂ groups of the Fmoc linker are expected around δ 4.2-4.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Fluorenyl) | 7.20 - 7.90 | Multiplet |

| Aromatic (Benzoic acid) | 7.50 - 8.10 | Multiplet |

| NH (Amide) | 8.00 - 10.00 | Singlet |

| CH (Fmoc) | 4.20 - 4.50 | Triplet |

| CH₂ (Fmoc) | 4.30 - 4.60 | Doublet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show signals for the carbons of the fluorenyl group, the aromatic carbons of the chlorobenzoic acid ring, the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), and the aliphatic carbons of the Fmoc linker.

The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum, around δ 165-175 ppm, while the carbonyl carbon of the Fmoc carbamate appears at approximately δ 155-157 ppm. The aromatic carbons of both the fluorenyl and the chlorobenzoic acid moieties resonate in the δ 110-150 ppm range. The aliphatic carbons of the Fmoc group (CH and CH₂) are found in the upfield region, typically around δ 47 and 67 ppm, respectively.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Fmoc Carbamate) | 155 - 157 |

| Aromatic (Fluorenyl & Benzoic acid) | 110 - 150 |

| CH (Fmoc) | ~ 47 |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning the proton and carbon signals and confirming the structure of this compound.

A COSY spectrum would reveal correlations between scalar-coupled protons. For instance, it would show cross-peaks between adjacent protons on the fluorenyl rings and on the substituted benzene (B151609) ring, helping to delineate the spin systems within the molecule. The correlation between the CH and CH₂ protons of the Fmoc linker would also be evident.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This technique is crucial for assigning the carbons of the fluorenyl and chlorobenzoic acid moieties by correlating them with their respective, and often more easily assigned, proton signals.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The presence of the Fmoc group is confirmed by the characteristic C=O stretching vibration of the carbamate, which typically appears as a strong band around 1720-1740 cm⁻¹. The N-H stretching vibration of the amide is expected as a sharp band in the region of 3300-3400 cm⁻¹.

The carboxylic acid group gives rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹, often overlapping with other bands, and a strong C=O stretching band around 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide | N-H Stretch | 3300 - 3400 |

| Aromatic | C-H Stretch | > 3000 |

| Carbamate (Fmoc) | C=O Stretch | 1720 - 1740 |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by the vibrations of the aromatic rings. The symmetric C=C stretching vibrations of the fluorenyl and benzene rings usually give rise to strong Raman bands in the 1580-1620 cm⁻¹ region.

The C=O stretching vibrations of the carboxylic acid and the carbamate are also Raman active, though they may be weaker than in the IR spectrum. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will also be present. The C-Cl stretch is also expected to be visible in the Raman spectrum.

Table 4: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch (symmetric) | 1580 - 1620 |

| Carbamate (Fmoc) | C=O Stretch | 1720 - 1740 |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Benzene Ring | Ring Breathing Modes | ~1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from its constituent chromophores: the fluorenylmethoxycarbonyl (Fmoc) group and the 4-amino-2-chlorobenzoic acid moiety.

The Fmoc group itself is known to exhibit strong absorption bands in the UV region. Studies on 9-fluorenylmethyl chloroformate (FMOC-Cl) have shown two primary regions of high absorbance at approximately 210 nm and 260 nm. researchgate.net These absorptions are attributed to the π-π* transitions within the fluorene (B118485) ring system.

The 4-amino-2-chlorobenzoic acid portion of the molecule also contributes to the UV-Vis spectrum. The parent compound, 4-aminobenzoic acid, displays absorption maxima at 194 nm, 226 nm, and 278 nm. The presence of the amino and chloro substituents on the benzene ring influences the energy of these electronic transitions.

When combined in this compound, the resulting spectrum would likely show overlapping bands. The intense absorptions from the Fmoc group are expected to dominate the spectrum. The precise absorption maxima for this compound would require experimental measurement but can be predicted to lie in the regions characteristic of its components.

Table 1: Expected UV-Vis Absorption Maxima

| Chromophore | Expected Absorption Maxima (nm) |

|---|---|

| Fmoc group | ~210, ~260 |

| 4-aminobenzoic acid | 194, 226, 278 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the molecular formula is C₂₂H₁₆ClNO₄. scbt.com

The theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming its elemental composition. While a specific experimental HRMS spectrum for this compound is not publicly available, the expected monoisotopic mass provides a benchmark for its identification.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₆ClNO₄ |

| Molecular Weight (average) | 393.82 g/mol scbt.com |

| Calculated Monoisotopic Mass | 393.0768 g/mol |

Analysis of Fmoc-derivatized amino acids by electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been shown to be a powerful method for their identification and quantification. nih.gov A similar approach for this compound would likely produce characteristic fragment ions, further aiding in its structural confirmation.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

While a crystal structure for this compound is not available in the reviewed literature, a detailed analysis of the parent molecule, 4-amino-2-chlorobenzoic acid, provides significant insights into the potential solid-state conformation and intermolecular interactions. nih.gov

The crystal structure of 4-amino-2-chlorobenzoic acid reveals that the molecule is roughly planar. nih.gov The asymmetric unit contains two independent molecules with root-mean-square deviations from planarity of 0.073 Å and 0.074 Å. nih.gov This planarity is a common feature of benzoic acid derivatives. Upon N-acylation with the bulky Fmoc group, some deviation from planarity of the substituent groups relative to the benzene ring may be expected due to steric hindrance.

In the crystal of 4-amino-2-chlorobenzoic acid, molecules form dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups, creating a graph-set motif of R²₂(8). nih.gov These dimers are further linked into a three-dimensional network by N—H···N and N—H···Cl hydrogen bonds. nih.gov

The introduction of the Fmoc group in this compound would significantly alter this hydrogen bonding pattern. The N-H bonds of the amino group would now be part of an amide linkage, and the Fmoc group itself does not participate in hydrogen bonding as a donor. However, the carbonyl group of the carbamate could act as a hydrogen bond acceptor. The crystal packing would also be heavily influenced by the bulky, aromatic fluorenyl group, likely leading to π-π stacking interactions, a common feature in the crystal structures of Fmoc-protected amino acids. researchgate.net

Table 3: Crystallographic Data for 4-amino-2-chlorobenzoic acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.9595 (2) | nih.gov |

| b (Å) | 22.6656 (11) | nih.gov |

| c (Å) | 8.0285 (4) | nih.gov |

| β (°) | 104.257 (2) | nih.gov |

| V (ų) | 698.32 (6) | nih.gov |

The crystallographic study of 4-amino-2-chlorobenzoic acid revealed that the crystal studied was a racemic twin, with a Flack parameter of 0.50 (6). nih.gov This indicates that the crystal is composed of an equal mixture of enantiomeric domains. Since 4-amino-2-chlorobenzoic acid itself is achiral, the chirality arises from the arrangement of the molecules in the crystal lattice, leading to a chiral space group.

This compound is also an achiral molecule. However, upon crystallization, it could potentially crystallize in a chiral space group, similar to its parent compound. The bulky Fmoc group could influence the packing in a way that favors a specific chiral arrangement, and an analysis for racemic twinning would be necessary to fully characterize its crystal structure.

Reactivity Studies and Derivatization Pathways of N Fmoc 4 Amino 2 Chlorobenzoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a key site for derivatization, enabling the formation of amides, esters, and other related functional groups.

Amide Bond Formation via Activated Esters and Coupling Reagents

The carboxylic acid of N-Fmoc-4-amino-2-chlorobenzoic acid can be readily converted into amides, a fundamental transformation in the synthesis of peptides and other complex molecules. This is typically achieved through the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and improve efficiency. pressbooks.pubacsgcipr.org Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered couplings, and have been used in the solid-phase synthesis of N-alkylated aromatic oligoamides with yields ranging from 60 to 84%. researchgate.net

The carboxylic acid can also be converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. These activated esters are stable enough to be isolated and can subsequently react with amines to form the desired amide bond under milder conditions. The formation of acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides another route to highly reactive intermediates for amide synthesis. acsgcipr.org

Amide Coupling Reagents and Typical Yields

| Coupling Reagent/Method | Additive | Typical Yield | Notes |

|---|---|---|---|

| HATU | - | 60-84% | Effective for solid-phase synthesis of N-alkylated oligobenzamides. researchgate.net |

| DCC/DIC | HOBt or OxymaPure® | Good to Excellent | Commonly used in peptide synthesis to minimize racemization. pressbooks.pub |

| Acid Chloride | - | Variable | Highly reactive intermediate, requires careful handling. acsgcipr.org |

Esterification and Anhydride Formation

Esterification of the carboxylic acid can be accomplished using various methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classical approach. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. For instance, treatment with methyl iodide (MeI) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can produce the methyl ester. mdpi.com Esterification can also be achieved using trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which offers a mild and efficient method for producing methyl esters. nih.gov

The formation of a mixed anhydride, by reacting the carboxylic acid with a chloroformate, is another strategy to activate the carboxyl group for subsequent reactions, including esterification and amidation. acsgcipr.org

N-Fmoc-Protected Amine Reactivity

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is stable under acidic and neutral conditions but can be selectively removed under basic conditions, allowing for further functionalization of the amino group.

N-Alkylation and N-Acylation Pathways

While the primary purpose of the Fmoc group is protection, the nitrogen atom can, under certain conditions, undergo further reactions. N-alkylation of Fmoc-protected amino acids has been reported, often requiring specific conditions to overcome the steric hindrance and electronic effects of the Fmoc group. researchgate.netnih.govresearchgate.netmonash.edu For instance, methods have been developed for the N-alkylation of Fmoc-amino acids using alkyl halides in the presence of a base like molecular sieves. nih.gov

N-acylation of the Fmoc-protected amine is generally not a desired reaction pathway as it would lead to a diacylated, and likely unstable, product. The primary reactivity of this site is centered on the deprotection of the Fmoc group to liberate the free amine for subsequent acylation or other modifications.

Selective N-Fmoc Deprotection Kinetics and Mechanisms

The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) and is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). acsgcipr.org The reaction proceeds via a β-elimination mechanism.

The kinetics of Fmoc deprotection have been studied extensively. The half-life (t1/2) of Fmoc removal can be influenced by the base used, its concentration, and the solvent system. For example, a 20% solution of piperidine in DMF is a standard reagent, with a deprotection half-life of around 7 seconds for Fmoc-Valine. rsc.org Alternative, less toxic bases like piperazine (B1678402) have been investigated, but they generally exhibit slower kinetics. rsc.org The addition of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the deprotection process. For instance, a solution of 5% piperazine and 2% DBU in DMF shows a deprotection half-life of only 4 seconds. rsc.orglookchem.com

Kinetics of N-Fmoc Deprotection with Various Bases

| Base/Reagent | Concentration in DMF | Half-life (t1/2) |

|---|---|---|

| Piperidine | 20% | ~7 s rsc.org |

| Piperazine | 5% | ~50 s rsc.org |

| Piperazine + DBU | 5% + 2% | ~4 s rsc.orglookchem.com |

| Dipropylamine | - | Slower than piperidine acs.org |

Aromatic Chlorine Substituent Reactivity

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced, particularly through transition metal-catalyzed cross-coupling reactions.

The presence of the carboxylic acid group ortho to the chlorine can influence its reactivity. Ortho-substituted benzoic acids can exhibit unique properties due to electronic and steric effects. quora.comnih.govvaia.com While the chlorine atom is an electron-withdrawing group, which can increase the acidity of the carboxylic acid, it also deactivates the ring towards electrophilic substitution. quora.comvaia.com

For nucleophilic substitution to occur, harsh conditions or the presence of strong electron-withdrawing groups elsewhere on the ring are typically required. pressbooks.publibretexts.orgmasterorganicchemistry.comwikipedia.org More synthetically useful transformations of the aryl chloride are achieved through cross-coupling reactions.

The Ullmann condensation, a copper-catalyzed reaction, can be used to form carbon-nitrogen or carbon-oxygen bonds. tandfonline.comresearchgate.netwikipedia.orgresearchgate.net This reaction has been successfully applied to 2-chlorobenzoic acids to synthesize N-aryl anthranilic acid derivatives. nih.govnih.govresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki coupling and the Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, and are applicable to aryl chlorides. wikipedia.orglibretexts.orgwikipedia.orgwikipedia.orguwindsor.cayoutube.comlibretexts.org The Suzuki coupling involves the reaction of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Buchwald-Hartwig amination allows for the coupling of aryl chlorides with amines. wikipedia.orgresearchgate.net These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the 2-position of the benzene (B151609) ring.

Cross-Coupling Reactions of the Aromatic Chlorine

| Reaction | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Ullmann Condensation | Copper | Amines, Alcohols | C-N, C-O tandfonline.comwikipedia.org |

| Suzuki Coupling | Palladium | Organoboron compounds | C-C wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Palladium | Amines | C-N wikipedia.orgresearchgate.net |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound. wikipedia.org In this reaction, a nucleophile displaces the chloride ion on the aromatic ring. The reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group, which is ortho to the chlorine atom. This positioning helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate. pressbooks.pub The aromaticity of the ring is temporarily broken in this step. libretexts.org Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Common nucleophiles used in SNAr reactions with aryl halides include amines, alkoxides, and thiols. For this compound, this allows for the introduction of a wide variety of functional groups at the 2-position, leading to diverse molecular scaffolds. For instance, reaction with various primary or secondary amines can yield 2-amino-4-(Fmoc-amino)benzoic acid derivatives, which are valuable in medicinal chemistry. mdpi.com The reaction conditions, such as the choice of solvent, base, and temperature, are critical for achieving high yields and minimizing side reactions. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

| Ammonia | N-Fmoc-2,4-diaminobenzoic acid | High pressure, elevated temperature |

| Methoxide (B1231860) | N-Fmoc-4-amino-2-methoxybenzoic acid | Sodium methoxide in methanol |

| Benzylamine | N-Fmoc-4-amino-2-(benzylamino)benzoic acid | Aprotic polar solvent (e.g., DMF), base (e.g., K₂CO₃) |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for the functionalization of this compound. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. beilstein-journals.org The chloro-substituent on the aromatic ring serves as the electrophilic partner in these transformations.

The general catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Initially, a palladium(0) complex undergoes oxidative addition into the carbon-chlorine bond of the this compound. This is followed by transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling). The final step is reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. youtube.com

Several types of palladium-catalyzed cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. nih.gov It is widely used for the formation of biaryl structures.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine. nih.gov It is a key method for synthesizing complex aniline (B41778) derivatives. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, providing a direct route to aryl-alkyne structures.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-(Fmoc-amino)-[1,1'-biphenyl]-2-carboxylic acid derivative |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / Xantphos | 4-(Fmoc-amino)-2-(dialkylamino)benzoic acid derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | 4-(Fmoc-amino)-2-(alkynyl)benzoic acid derivative |

Side Reactions and Impurity Formation during Derivatization

During the derivatization of this compound, several side reactions can occur, leading to the formation of impurities. The nature and extent of these side reactions depend on the specific reaction conditions and the reagents used.

One of the most common side reactions is the premature deprotection of the Fmoc group . The Fmoc group is known to be labile under basic conditions. scielo.br Many derivatization reactions, particularly palladium-catalyzed couplings and some SNAr reactions, require a base, which can lead to the cleavage of the Fmoc group. beilstein-journals.orgscielo.br This exposes the free amine, which can then undergo undesired reactions, such as N-arylation in Buchwald-Hartwig reactions, leading to diarylated impurities. nih.gov

Another potential side reaction is hydrolysis of the Fmoc group . Under aqueous basic conditions, the derivatizing agent Fmoc-Cl can hydrolyze to 9-fluorenylmethanol (Fmoc-OH), reducing the efficiency of the protection step if performed in situ, or generating impurities during subsequent derivatization. scielo.br

In palladium-catalyzed cross-coupling reactions, homocoupling of the starting aryl chloride can occur, leading to the formation of a symmetrical biaryl impurity. This is often a result of side reactions within the catalytic cycle and can be minimized by careful control of reaction parameters.

Furthermore, reactions involving the carboxylic acid group can also lead to impurities. For instance, under certain conditions, the carboxylic acid can be esterified or converted to an amide if appropriate nucleophiles are present.

Table 3: Common Side Reactions and Impurities

| Side Reaction | Conditions Favoring the Reaction | Resulting Impurity |

| Fmoc Deprotection | Strong basic conditions, elevated temperatures | 4-Amino-2-chlorobenzoic acid and its subsequent reaction products |

| Fmoc Hydrolysis | Aqueous basic media | 9-Fluorenylmethanol |

| Homocoupling | Certain palladium catalyst systems and conditions | Symmetrical biaryl dimer of the starting material |

| Esterification | Presence of alcohols, acidic or coupling agent activation | Corresponding ester of this compound |

Careful optimization of reaction conditions, including the choice of base, solvent, temperature, and catalyst system, is essential to minimize these side reactions and ensure the desired product is obtained with high purity. nih.gov

Computational Chemistry and Theoretical Investigations of N Fmoc 4 Amino 2 Chlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering a window into the electronic behavior of molecules. For N-Fmoc-4-amino-2-chlorobenzoic acid, these calculations help in understanding its stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of molecules in their ground state.

The optimized geometric parameters for the related molecule, 4-amino-2-chlorobenzoic acid, have been calculated and provide a foundational reference. researchgate.net

Table 1: Selected Calculated Geometric Parameters for 4-Amino-2-chlorobenzoic Acid using DFT

| Parameter | Calculated Bond Length (Å) | Parameter | Calculated Bond Angle (°) |

|---|---|---|---|

| C=O | 1.2134 | C2-C3-C4 | 121.2863 |

| C-O | 1.3667 | Cl14-C3-C2 | 115.0638 |

| O-H | 0.9691 | C1-N15-H16 | 117.70 |

| C-Cl | 1.7516 | ||

| C-N | 1.4014 |

Data sourced from a DFT study on 4-amino-2-chlorobenzoic acid. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For the parent molecule, 4-amino-2-chlorobenzoic acid, DFT calculations have determined the HOMO and LUMO energies. icm.edu.pl The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl

The addition of the Fmoc group, which contains an extended π-system from the fluorene (B118485) moiety, is expected to significantly alter the FMOs. The electron-rich aromatic system of the Fmoc group would likely raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller energy gap compared to the unsubstituted acid. This would suggest that this compound is more reactive and more readily polarizable.

Table 2: Calculated Frontier Molecular Orbital Energies for 4-Amino-2-chlorobenzoic Acid

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.10 |

| LUMO | -1.28 |

| Energy Gap (ΔE) | 4.82 |

Data sourced from a study on 4-amino-2-chlorobenzoic acid. icm.edu.pl

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. youtube.com

For this compound, the MEP map would reveal specific reactive sites:

Negative Regions (Red/Yellow): The highest electron density is expected around the oxygen atoms of the carboxylic acid group and the electronegative chlorine atom. These sites are the most likely to interact with electrophiles.

Positive Regions (Blue): The most electropositive region would be the hydrogen atom of the carboxylic acid's hydroxyl group. The hydrogen atom of the amino group (N-H) would also exhibit a positive potential. These sites are susceptible to nucleophilic attack.

Aromatic Regions: The fluorenyl and benzoic acid rings will show a complex potential distribution, with the π-electron clouds generally contributing to a negative potential above and below the plane of the rings.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions

| Region | Molecular Site | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| 1 | Carboxyl Oxygen atoms (C=O, C-OH) | Strongly Negative (Red) | Site for Electrophilic Attack |

| 2 | Chlorine atom | Negative (Yellow/Red) | Site for Electrophilic Attack |

| 3 | Carboxyl Hydrogen atom (-OH) | Strongly Positive (Blue) | Site for Nucleophilic Attack |

| 4 | Amine Hydrogen atom (-NH) | Positive (Blue/Green) | Site for Nucleophilic Attack |

| 5 | Aromatic Rings (π-systems) | Negative above/below plane | Interaction with π-acceptors |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules, including their conformational flexibility and spectroscopic characteristics.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For the core structure, 4-amino-2-chlorobenzoic acid, potential energy surface (PES) scans have been performed to identify the most stable conformers by rotating the -COOH and -NH2 groups. icm.edu.plresearchgate.net For the full this compound, the conformational landscape is significantly more complex. The presence of the large Fmoc protecting group introduces several additional rotatable bonds and significant steric constraints. Energy minimization calculations would be critical to identify the lowest energy (most stable) conformation. This stable structure is likely governed by minimizing the steric clash between the bulky fluorenyl group and the substituted benzoic acid ring.

Computational methods can predict vibrational spectra (like Infrared and Raman), which serve as a molecular fingerprint. Theoretical frequency calculations based on DFT can be compared with experimental spectra to confirm the structure and assign vibrational modes. nih.gov

For this compound, the predicted spectrum would be a composite of the vibrations from the 4-amino-2-chlorobenzoic acid core and the Fmoc group.

Core Structure Vibrations: DFT calculations on 4-amino-2-chlorobenzoic acid have assigned key vibrational modes. icm.edu.pl

Fmoc Group Vibrations: The Fmoc group has its own characteristic spectroscopic signatures. These include strong absorbances from the aromatic fluorene rings and vibrations associated with the carbamate (B1207046) linkage. Studies on Fmoc-peptides show characteristic peaks for the Fmoc moiety, such as those related to π-stacking interactions. rsc.orgresearchgate.net

Combining these findings allows for a detailed prediction of the vibrational spectrum.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Associated Group | Calculated/Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3695 icm.edu.pl |

| N-H Stretch | Amine (Fmoc-protected) | ~3529 icm.edu.pl |

| C=O Stretch | Carboxylic Acid | ~1683 icm.edu.pl |

| C=O Stretch | Fmoc Carbamate | ~1720 |

| Aromatic C=C Stretch | Fluorene & Benzene (B151609) Rings | 1610 - 1580 researchgate.net |

| C-O-C Stretch | Fmoc Linker | ~1116 - 1088 researchgate.net |

| C-Cl Stretch | Chlorobenzoic Acid | ~700-800 |

Wavenumbers for the core acid are from calculations on 4-amino-2-chlorobenzoic acid. icm.edu.pl Fmoc group wavenumbers are based on data from related Fmoc-conjugated molecules. researchgate.net

Compound Index

Applications in Advanced Organic Synthesis and Bio Conjugation

Building Block in Peptide and Peptidomimetic Synthesis

As a non-proteinogenic amino acid, this compound is used to introduce conformational constraints and novel functionalities into peptide-based molecules. Its incorporation is facilitated by standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. peptide.comnih.gov

N-Fmoc-4-amino-2-chlorobenzoic acid serves as a specialized building block in the synthesis of both linear and cyclic peptides. mdpi.com The Fmoc/tBu strategy is a common method for synthesizing such structures, where the Fmoc group provides temporary protection for the α-amino group. peptide.commdpi.com The rigid benzoic acid backbone of this molecule, when incorporated into a peptide chain, can induce specific turns or constrained conformations that are not achievable with standard proteinogenic amino acids. This conformational control is highly desirable in the design of bioactive peptides. In cyclic peptides, which often exhibit enhanced stability and receptor affinity compared to their linear counterparts, such building blocks can be pivotal in achieving the optimal three-dimensional structure for biological activity. mdpi.com

A significant application of this compound and related structures is in the creation of α-helix mimetics. researchgate.net α-Helices are common secondary structures in proteins and frequently mediate critical protein-protein interactions (PPIs). nih.gov Oligoamides composed of aromatic amino acid monomers, such as oligobenzamides, have been designed to mimic the spatial arrangement of key side chains on one face of an α-helix. researchgate.net These scaffolds can be readily synthesized using conventional Fmoc-based solid-phase methods. researchgate.net By presenting functional groups in an orientation that mimics the i, i+4, and i+7 residues of a native α-helix, these molecules can effectively disrupt PPIs. researchgate.net N-alkylated oligobenzamides, in particular, have been developed as potent inhibitors of the p53/hDM2 interaction, a key target in cancer therapy. researchgate.netresearchgate.net

| Mimetic Type | Target Interaction | Key Features |

| N-alkylated oligobenzamides | p53/hDM2 (or MDM2) | Act as functional mimics of the p53 α-helix, disrupting its interaction with the negative regulator hDM2. researchgate.netresearchgate.net |

| ortho-O-alkyl oligobenzamides | p53-MDM2 | A related class of oligoamides designed to mimic the p53-helix, showing potent inhibition. researchgate.net |

| Sulfono-γ-AApeptides | p53–MDM2/MDMX | A different class of peptidomimetics designed to mimic α-helices, demonstrating the broader interest in such structures. nih.gov |

N-methylation, the addition of a methyl group to the amide nitrogen of a peptide backbone, is a common strategy to enhance the metabolic stability and cell permeability of therapeutic peptides. enamine.net this compound can be chemically modified to its N-methylated analog, creating a building block for incorporation into N-methylated peptides. nih.govresearchgate.net Convenient synthetic routes exist for the preparation of N-Fmoc-N-methyl-α-amino acids, which can then be used in both solution-phase and solid-phase synthesis. nih.gov The inclusion of such N-methylated aromatic amino acids can significantly influence the conformational behavior of the resulting peptide. Furthermore, this building block is relevant to the synthesis of peptoids, which are peptide isomers where the side chain is attached to the nitrogen atom rather than the α-carbon.

The creation of peptide libraries using non-proteinogenic (unnatural) amino acids is a powerful strategy for discovering novel therapeutic leads. This compound is a valuable component for such libraries, offering a unique combination of an aromatic scaffold, a chlorine substituent, and a specific substitution pattern. Incorporating such building blocks into peptide libraries vastly expands the available chemical space beyond what is possible with the 20 standard proteinogenic amino acids. This diversity allows for the development of peptides and peptidomimetics with novel structures, enhanced stability against enzymatic degradation, and improved pharmacological properties.

Scaffold in Medicinal Chemistry and Drug Discovery

The rigid and predictable geometry of the 4-amino-2-chlorobenzoic acid core makes it an excellent scaffold for the rational design of small molecule drugs.

Protein-protein interactions (PPIs) are central to numerous biological processes and represent a challenging but important class of drug targets. researchgate.netnih.gov Small molecules that can disrupt these interactions are of significant therapeutic interest. researchgate.net The oligoamide structures built from aminobenzoic acid monomers, including this compound, serve as effective scaffolds for designing PPI inhibitors. researchgate.net These molecules are not peptides but are designed to mimic protein secondary structures, specifically the α-helix. researchgate.net By assembling these monomers into short oligomers, it is possible to create a rigid backbone that projects appended functional groups in precise spatial orientations, thereby mimicking the key binding residues of a protein's α-helix. This approach has been successfully applied to develop potent small-molecule inhibitors for therapeutically relevant PPIs, such as the interaction between the p53 tumor suppressor and its negative regulator, MDM2. researchgate.netresearchgate.net

Development of Bioactive Compounds and Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive compounds and pharmaceuticals. The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) and other controlled synthetic methodologies, while the chloro- and carboxylic acid functionalities provide handles for further chemical modification.

The presence of the chlorine atom can influence the physicochemical properties of the final compound, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. This strategic halogenation can also serve as a site for further cross-coupling reactions to introduce additional molecular complexity.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 186320-13-8 synquestlabs.comlookchem.com |

| Molecular Formula | C22H16ClNO4 |

| Appearance | Solid or liquid |

| Application | Pharmaceutical, Industrial, Agricultural lookchem.com |

Strategies for Targeted Drug Delivery Systems

The unique trifunctional nature of this compound makes it an attractive component in the design of targeted drug delivery systems. The carboxylic acid group can be used to attach the molecule to a drug, a targeting ligand, or a nanoparticle carrier. The Fmoc-protected amine allows for the stepwise assembly of peptide-based linkers or targeting moieties.

Advanced Materials and Polymer Synthesis

Monomer for Oligo(benzamide) Block Copolymers

This compound is a key monomer in the synthesis of oligo(benzamide) block copolymers. These polymers are a class of foldamers, which are synthetic oligomers that adopt well-defined secondary structures, mimicking biological macromolecules like proteins.

The synthesis of these oligo(benzamide)s often involves a stepwise solid-phase approach, where the Fmoc group is removed to allow for the coupling of the next monomer unit. The rigid and planar nature of the benzamide backbone, influenced by the substitution pattern, directs the folding of the oligomer into predictable conformations, such as helices. The chlorine substituent can further modulate the electronic properties and packing of the polymer chains, influencing the material's bulk properties.

Fluorescent Probe and Imaging Agent Development

While direct applications of this compound in fluorescent probes are not extensively documented in publicly available literature, its structural motifs are relevant to the design of such agents. Aminobenzoic acid derivatives are known to be components of various fluorophores.

The this compound scaffold could potentially be elaborated into a fluorescent probe. The carboxylic acid could be used to attach a recognition element for a specific analyte, and the aromatic ring system could be further functionalized to tune the photophysical properties, such as excitation and emission wavelengths. The development of such probes would enable the sensitive and selective detection of biologically important molecules in complex environments.

Bioconjugation Strategies for Biomolecule Labeling and Immobilization

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental tool in biotechnology and diagnostics. This compound provides a versatile platform for the development of reagents for bioconjugation.

The carboxylic acid can be activated to react with amine groups on proteins or other biomolecules, forming stable amide bonds. The Fmoc-protected amine can be deprotected to introduce other functionalities, such as fluorescent dyes, affinity tags, or crosslinking agents. This allows for the precise and controlled labeling and immobilization of biomolecules on surfaces or in matrices for various applications, including immunoassays, biosensors, and proteomics research. The chloro-substituent can also potentially be used for site-specific modifications under certain reaction conditions.

Future Research Directions and Emerging Potentials

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of N-Fmoc-4-amino-2-chlorobenzoic acid and its derivatives is an area ripe for green chemistry innovations. Traditional methods for Fmoc protection and peptide synthesis often rely on hazardous solvents and reagents. Future research will likely focus on developing more environmentally benign protocols.

One promising avenue is the use of agro-waste-derived solvents, which can serve as a greener medium for peptide bond formation. researchgate.netdntb.gov.uanih.gov Research into biphasic systems, where in situ neutralization and coupling can occur, eliminates the need for additional bases, streamlining the process and reducing waste. researchgate.netdntb.gov.uanih.gov Another significant advancement is the application of ultrasonic irradiation for the N-Fmoc protection of amines. scielo.br This method can proceed rapidly and efficiently, even in the absence of a solvent, offering a substantial improvement over conventional techniques. scielo.br The development of catalyst-free, water-mediated methods for Fmoc protection, potentially accelerated by microwave irradiation, also represents a key direction for sustainable synthesis. scielo.br

| Synthesis Approach | Key Features | Potential Advantages |

| Agro-Waste Solvents | Utilizes renewable, biodegradable solvents derived from agricultural byproducts. researchgate.netdntb.gov.uanih.gov | Reduces reliance on petrochemical solvents, lower environmental impact. |

| Ultrasonic Irradiation | Employs physical activation via acoustic cavitation to drive the reaction. scielo.br | Faster reaction times, high yields, potential for solvent-free conditions. scielo.br |

| Water-Mediated Synthesis | Uses water as the primary solvent, often enhanced with microwave energy. scielo.br | Eliminates hazardous organic solvents, aligns with green chemistry principles. |

These greener methodologies promise not only to reduce the environmental footprint associated with the synthesis of this compound but also to improve efficiency and reduce costs.

Exploration of Novel Biological Activities and Therapeutic Targets

The structural backbone of this compound, a substituted aminobenzoic acid, suggests significant potential for discovering novel biological activities. Derivatives of 4-aminobenzoic acid have been explored as platforms for developing new antimicrobial and cytotoxic agents. mdpi.com By modifying the core structure, researchers can create compounds targeting a range of biological processes.

Future research will likely involve incorporating this compound into peptide-like molecules (peptidomimetics) to enhance their therapeutic properties. The inclusion of non-standard amino acids like this can increase the proteolytic stability of peptides, making them more viable as drug candidates. The design of novel derivatives could target essential bacterial enzymes. For example, by coupling the aminobenzoic acid motif to other bioactive cores, it may be possible to create potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication. nih.gov Molecular modeling studies can aid in designing these derivatives to establish additional binding interactions within the active sites of these enzymes. nih.gov

Potential therapeutic targets include:

Bacterial Cell Wall Synthesis: Enzymes involved in peptidoglycan turnover are potential targets. nih.gov

DNA Replication: DNA gyrase and topoisomerase IV in bacteria remain key targets for new antibiotics. nih.gov

Cancer Cell Proliferation: The cytotoxic potential of aminobenzoic acid derivatives could be harnessed to develop new anti-cancer agents. mdpi.com

Integration into Complex Supramolecular Assemblies

The this compound molecule possesses distinct features that make it an excellent candidate for building complex supramolecular structures. The Fmoc group is well-known for its ability to promote self-assembly through aromatic π-π stacking interactions, while the chlorobenzoic acid portion can participate in hydrogen bonding and halogen bonding. mdpi.comresearchgate.netmdpi.com

Studies on related molecules have shown that Fmoc-amino acids can self-assemble into supramolecular gels, forming fibrous 3D networks. mdpi.comnih.gov The co-assembly of different Fmoc-amino acids can lead to materials with tunable morphological and rheological properties. nih.gov Furthermore, chlorobenzoic acids are known to form predictable supramolecular synthons through hydrogen and halogen bonds, influencing crystal packing and the formation of co-crystals. researchgate.netmdpi.com

Future work will explore how this compound can be used as a building block (gelator) to form novel hydrogels and other soft materials. mdpi.com The interplay between the π-π stacking of the Fmoc group, the hydrogen bonding of the carboxylic acid, and potential halogen bonding involving the chlorine atom could lead to unique and highly ordered supramolecular architectures with applications in tissue engineering, drug delivery, and nanoscience. mdpi.comnih.gov

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of derivatives of this compound. Density Functional Theory (DFT) calculations can be employed to understand and predict the non-covalent interactions that govern the formation of its supramolecular assemblies. researchgate.netmdpi.com Such analyses provide insight into electronic properties and help rationalize the stability of different crystal structures. researchgate.netmdpi.com

For therapeutic applications, molecular modeling is crucial for designing derivatives with enhanced biological activity. nih.gov By docking virtual compounds into the active sites of target proteins, such as bacterial gyrase, researchers can predict binding affinities and modes of interaction. nih.gov This in silico approach allows for the rational design of structural modifications to the parent compound to improve its efficacy and selectivity, prioritizing the most promising candidates for chemical synthesis and biological testing. nih.gov This computational-led design process saves significant time and resources compared to traditional trial-and-error approaches.

High-Throughput Synthesis and Screening Applications

This compound is an ideal building block for inclusion in high-throughput synthesis and screening (HTS) campaigns. Its unique chlorinated and aromatic structure offers a point of diversity that is distinct from the 20 proteinogenic amino acids, making it valuable for creating focused combinatorial libraries. nih.gov

Using solid-phase synthesis techniques, large libraries of peptides or non-natural polymers incorporating this compound can be generated. nih.gov These libraries, sometimes containing millions of distinct compounds, can then be rapidly screened against various biological targets, such as proteins implicated in disease, to identify "hits"—molecules that bind to the target with high affinity. nih.govnih.gov Techniques like NMR-based screening and fluorescence-activated cell sorting (FACS) enable the efficient interrogation of these vast chemical libraries. nih.govnih.gov The inclusion of this compound in such libraries expands the chemical space being explored, increasing the probability of discovering novel lead compounds for drug development or new probes for chemical biology. nih.govupenn.edu

Q & A

Basic Questions

Q. What are the critical steps for synthesizing N-Fmoc-4-amino-2-chlorobenzoic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves Fmoc protection of the amino group in 4-amino-2-chlorobenzoic acid using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃ or DMAP in DMF). Key steps include:

- Reaction Monitoring : Use TLC with UV visualization to track Fmoc incorporation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to remove unreacted starting materials and byproducts .

- Purity Verification : HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (confirm absence of residual solvents like DMF) .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use gloves and eye protection in a fume hood to avoid exposure. The compound is not classified as hazardous under GHS, but standard lab safety protocols apply .

- Storage : Store at +4°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the Fmoc group, which is sensitive to moisture .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the structure of this compound, and how can data contradictions be addressed?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. SHELXL or SHELXS programs are recommended for structure refinement due to their robustness in handling small-molecule crystallography .

- Troubleshooting : If data contradictions arise (e.g., poor R-factors), check for twinning or disorder in the crystal lattice. Employ SHELXD for experimental phasing or SHELXE for density modification .

Q. How does the electronic environment of the chlorine substituent influence reactivity in peptide coupling reactions?

- Analysis : The electron-withdrawing Cl atom at the 2-position increases the acidity of the carboxylic acid proton (pKa ~2.5–3.0), enhancing activation by coupling agents like HATU or DCC.

- Experimental Design :

- Compare coupling efficiency with non-chlorinated analogs (e.g., N-Fmoc-4-aminobenzoic acid) using UV-Vis or LC-MS to quantify reaction yields .

- Optimize reaction conditions (e.g., solvent polarity, base strength) to mitigate steric hindrance from the bulky Fmoc group .

Q. What analytical strategies differentiate this compound from structurally similar impurities (e.g., dehalogenated byproducts)?

- Chromatography : Use reverse-phase HPLC with a phenyl-hexyl column to separate halogenated analogs based on hydrophobicity differences .

- Mass Spectrometry : High-resolution ESI-MS can identify exact mass discrepancies (e.g., loss of Cl: Δm/z = -34.97) .

- NMR : The ¹³C NMR signal for the Cl-bearing aromatic carbon (C-2) appears at ~125–130 ppm, distinct from non-chlorinated derivatives .

Methodological Notes

Featured Recommendations